molecular formula C25H19NO5S B2819512 9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline CAS No. 866845-29-6

9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B2819512
CAS No.: 866845-29-6
M. Wt: 445.49
InChI Key: OJBZUEUAQQWDJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a dihydrodioxinoquinoline core, and a methylphenyl methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multiple steps, including the formation of the dihydrodioxinoquinoline core and the subsequent attachment of the benzenesulfonyl and methylphenyl methanone groups. Common reagents used in these reactions include sulfonyl chlorides, quinoline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the functions of specific enzymes or pathways.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It can be used in the production of specialty chemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of 9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

[9-(benzenesulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO5S/c1-16-7-9-17(10-8-16)24(27)20-15-26-21-14-23-22(30-11-12-31-23)13-19(21)25(20)32(28,29)18-5-3-2-4-6-18/h2-10,13-15H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBZUEUAQQWDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
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9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
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9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
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9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
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9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline
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9-(benzenesulfonyl)-8-(4-methylbenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.